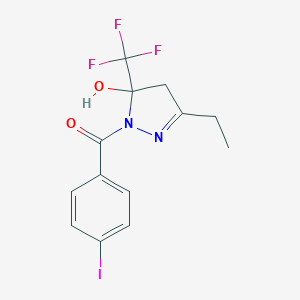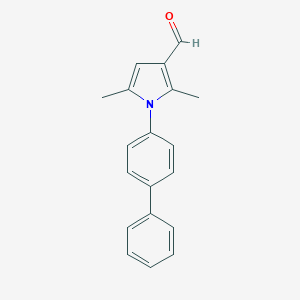![molecular formula C14H18N4O6 B405637 N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B405637.png)
N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide is a chemical compound with the molecular formula C14H18N4O6 It is characterized by the presence of nitro groups at the 3 and 5 positions of the benzamide ring and a morpholine ring attached via a propyl chain
Preparation Methods
The synthesis of N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of the morpholine ring. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective nitration at the desired positions. Industrial production methods may involve large-scale nitration processes followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzamide ring can undergo electrophilic substitution reactions, particularly at positions ortho to the nitro groups.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong acids or bases depending on the desired transformation. Major products formed from these reactions include amines, substituted benzamides, and various oxidized derivatives .
Scientific Research Applications
N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmacological agent due to its structural features.
Mechanism of Action
The mechanism of action of N-[3-(morpholin-4-yl)propyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species. The morpholine ring may interact with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 3,5-dinitrobenzamide
- N-(3-morpholinylpropyl)benzamide
- 3-nitro-N-[3-(4-morpholinyl)propyl]benzamide
Properties
Molecular Formula |
C14H18N4O6 |
|---|---|
Molecular Weight |
338.32g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H18N4O6/c19-14(15-2-1-3-16-4-6-24-7-5-16)11-8-12(17(20)21)10-13(9-11)18(22)23/h8-10H,1-7H2,(H,15,19) |
InChI Key |
FZCKWSJUOILXJQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,8-dichloro-4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B405555.png)
![(3-bromophenyl)-[5-(4-bromophenyl)-3-ethyl-5-hydroxy-4H-pyrazol-1-yl]methanone](/img/structure/B405558.png)
![1-[(4-iodophenyl)carbonyl]-5-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B405560.png)
![5-(4-bromophenyl)-1-[(4-iodophenyl)carbonyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B405562.png)

![N-(4-chlorophenyl)-6-methyl-4-[4-(methyloxy)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B405564.png)
![3-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-1-(4-isopropylphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405566.png)
![1-(4-anilinophenyl)-3-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405568.png)
![3-{[5-(4-bromophenyl)-2-furyl]methylene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405570.png)


![1-(4-anilinophenyl)-3-{[5-(4-bromophenyl)-2-furyl]methylene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B405573.png)
![ethyl 4-[(2-oxo-1,5-diphenyl-1,2-dihydro-3H-pyrrol-3-ylidene)methyl]benzoate](/img/structure/B405576.png)
![ethyl 4-{[1-(4-methylphenyl)-2-oxo-5-phenyl-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoate](/img/structure/B405577.png)
